molecular formula C12H22N4 B1475692 (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine CAS No. 2097950-44-0

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine

Cat. No. B1475692
CAS RN: 2097950-44-0
M. Wt: 222.33 g/mol
InChI Key: KMWNZDVMXIYWHA-UHFFFAOYSA-N
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Description

The compound (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine is a chemical compound with the molecular formula C12H22N4. It is related to the compound (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide which has an empirical formula of C6H13Br2N3 .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The development of novel compounds often involves the ambient-temperature synthesis of pyrazole derivatives, demonstrating methodologies for creating complex molecules with potential utility in various scientific fields (Becerra et al., 2021). For instance, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine through a condensation reaction highlights the chemical versatility of pyrazole compounds.

  • Research into the synthesis, characterization, and biological activity of new 4-substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one compounds reveals the potential of pyrazole derivatives in medicinal chemistry (Al-Smaisim, 2012).

Biological Applications

  • The study of the molecular interaction of pyrazole derivatives with cannabinoid receptors, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 receptor, offers insights into the design of selective receptor antagonists with therapeutic potential (Shim et al., 2002).

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showcasing the potential of these compounds in the development of new therapeutic agents (Hafez et al., 2016).

Molecular Structure and Design

  • The synthesis, molecular structure investigations, and antimicrobial activity of novel pyrazolyl-s-triazine derivatives demonstrate the importance of structural analysis in understanding the interaction of these compounds with biological targets (Sharma et al., 2017).

  • Anticholinesterase agents derived from pyrazoline derivatives underscore the relevance of heterocyclic compounds in the search for treatments for neurodegenerative disorders. The synthesis and evaluation of these compounds for anticholinesterase effects illustrate the ongoing efforts to discover novel therapeutic agents (Altıntop, 2020).

properties

IUPAC Name

[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-9-12(10(2)15-14-9)8-16-5-3-4-11(6-13)7-16/h11H,3-8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWNZDVMXIYWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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